5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Catalog No.
S12934564
CAS No.
M.F
C5H4FN3O4
M. Wt
189.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic...

Product Name

5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

IUPAC Name

5-fluoro-1-methyl-4-nitropyrazole-3-carboxylic acid

Molecular Formula

C5H4FN3O4

Molecular Weight

189.10 g/mol

InChI

InChI=1S/C5H4FN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11)

InChI Key

SPDXGYIIGSAYQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])F

5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid functional group at the 3-position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that can influence biological activity and chemical reactivity.

The chemical reactivity of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Additionally, the presence of fluorine enhances electrophilicity, which can facilitate reactions with nucleophiles.

5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid exhibits various biological activities, primarily due to its pyrazole structure. Pyrazoles are known for their anti-inflammatory, analgesic, and antimicrobial properties. Specific studies have indicated that derivatives of this compound may possess:

  • Antimicrobial Activity: Effective against certain bacterial strains.
  • Anti-inflammatory Effects: Potentially useful in treating inflammatory diseases.

Further research is necessary to elucidate the full range of biological effects and mechanisms of action.

Several synthesis methods have been reported for 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Common approaches include:

  • Nitration of Pyrazole Derivatives: Starting from 1-methylpyrazole, nitration can be performed using nitrating agents like nitric acid.
  • Fluorination Reactions: The introduction of fluorine can be achieved through electrophilic fluorination techniques.
  • Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under specific conditions.

These methods typically involve controlling reaction conditions such as temperature and pH to optimize yield and purity.

5-Fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs targeting inflammation or infection.
  • Agriculture: As a component in developing new agrochemicals with enhanced efficacy against pests or diseases.

The unique properties of this compound make it a candidate for further exploration in drug design and agricultural chemistry.

Interaction studies involving 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid focus on its behavior in biological systems and its interactions with other compounds. Key areas include:

  • Drug-Receptor Interactions: Understanding how this compound interacts with specific biological targets.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

These studies are crucial for assessing the compound's efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acidPropyl group at the 3-positionIntermediate in Sildenafil production
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrileAmino group at the 5-positionPotential anti-cancer activity
4-Fluoro-N-(pyrazolyl)benzamideBenzamide structure with pyrazoleInvestigated for anti-inflammatory properties

The uniqueness of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. Further research is warranted to explore these differences and their implications for application in medicinal chemistry and agriculture.

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

189.01858378 g/mol

Monoisotopic Mass

189.01858378 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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